molecular formula C10H9ClN4O3S B10958656 4-chloro-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

4-chloro-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10958656
M. Wt: 300.72 g/mol
InChI Key: OAVXJODLUBWSNY-UHFFFAOYSA-N
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Description

N-[4-(AMINOSULFONYL)PHENYL]-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring.

Preparation Methods

The synthesis of N-[4-(AMINOSULFONYL)PHENYL]-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-[4-(AMINOSULFONYL)PHENYL]-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(AMINOSULFONYL)PHENYL]-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(AMINOSULFONYL)PHENYL]-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and inhibition of cell proliferation .

Comparison with Similar Compounds

N-[4-(AMINOSULFONYL)PHENYL]-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[4-(AMINOSULFONYL)PHENYL]-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9ClN4O3S

Molecular Weight

300.72 g/mol

IUPAC Name

4-chloro-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C10H9ClN4O3S/c11-8-5-13-15-9(8)10(16)14-6-1-3-7(4-2-6)19(12,17)18/h1-5H,(H,13,15)(H,14,16)(H2,12,17,18)

InChI Key

OAVXJODLUBWSNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=NN2)Cl)S(=O)(=O)N

Origin of Product

United States

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